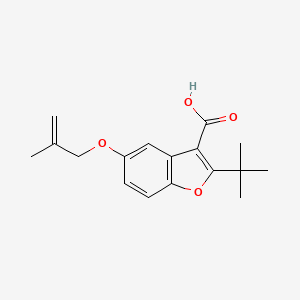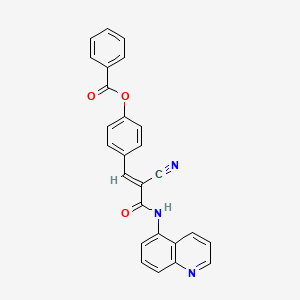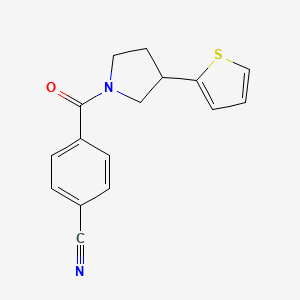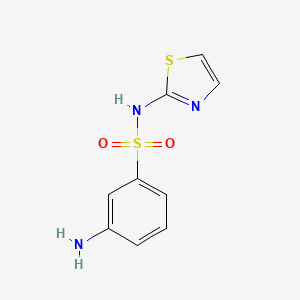![molecular formula C17H17BrN6O2 B2581396 3-(4-bromophényl)-9-isopropyl-5,7-diméthyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921554-92-9](/img/structure/B2581396.png)
3-(4-bromophényl)-9-isopropyl-5,7-diméthyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H17BrN6O2 and its molecular weight is 417.267. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électrocatalyse et cycloamination C–H
- Contexte: Une approche électrochimique écologiquement saine a été développée pour accéder à un cadre hétérocyclique [1,2,4]triazolo[3,4-i]purine diversement fonctionnalisé. Ce composé sert d'intermédiaire clé dans diverses applications .
Propriétés optiques et électrochimiques
- Contexte: De nouveaux dérivés hélicoïdaux de bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]thiadiazole ont été synthétisés et leurs propriétés étudiées .
Activité antibactérienne
- Contexte: Un dérivé de pyrazoline nouvellement synthétisé contenant l'échafaudage [1,2,4]triazolo a été évalué pour son activité biologique .
Propriétés optiques non linéaires
- Contexte: Une série de dérivés de [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole a été conçue et étudiée pour ses propriétés optiques non linéaires (NLO) du second ordre .
Synthèse et caractérisation
Mécanisme D'action
Target of Action
Similar compounds, such as substituted [1,2,4]triazolo[4,3-a]phthalazines, have been found to inhibit bromodomains, including bet bromodomains like brd4 and others outside the bet family .
Mode of Action
Similar compounds have been shown to interact with their targets by inhibiting the function of bromodomains .
Biochemical Pathways
The inhibition of bromodomains can affect various cellular processes, including gene expression, cell cycle progression, and signal transduction .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines .
Propriétés
IUPAC Name |
8-(4-bromophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-5-7-11(18)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURJMJJBCZILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2581316.png)

![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2581320.png)

![4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2581323.png)

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2581327.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2581328.png)
![N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2581331.png)
![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2581332.png)
![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581333.png)

![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)
